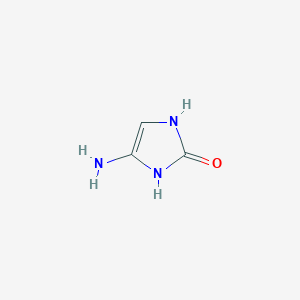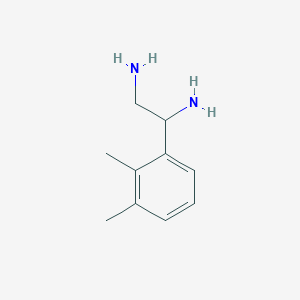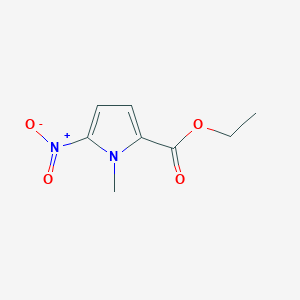
Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of ethyl 1-methyl-1H-pyrrole-2-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases can facilitate ester hydrolysis.
Major Products Formed:
Reduction: Ethyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate.
Substitution: Various carboxylic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The biological activity of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound’s mechanism of action may involve the inhibition of key enzymes or the disruption of cellular processes, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Ethyl 5-nitro-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 1-position.
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester group.
Ethyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the nitro group at the 5-position.
Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
ethyl 1-methyl-5-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-5-7(9(6)2)10(12)13/h4-5H,3H2,1-2H3 |
Clave InChI |
YBQAVWTUFAKQEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(N1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


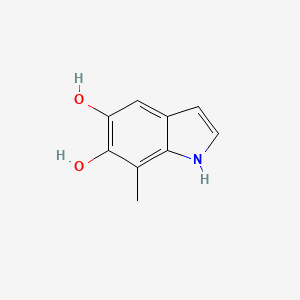
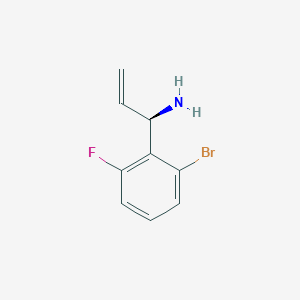
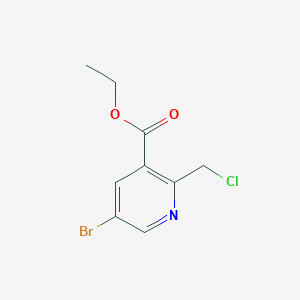
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)

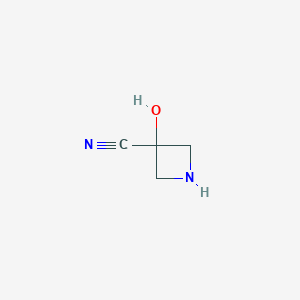
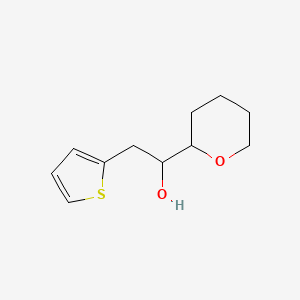
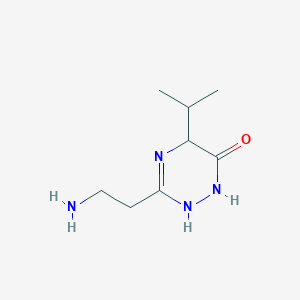
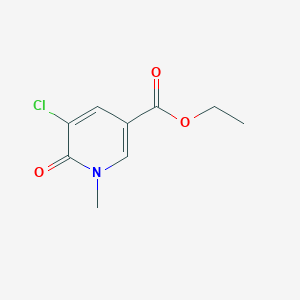
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
